molecular formula C9H15N3O2 B12827908 (S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate

(S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate

Cat. No.: B12827908
M. Wt: 197.23 g/mol
InChI Key: COBFCRMYEHHDOS-LURJTMIESA-N
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Description

(S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Mannich base technique using a Cu(II) catalyst . The reaction conditions often include the use of solvents like ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Cu(phen)Cl2 has been found to be effective in enhancing the reaction rate and selectivity . Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazolines.

Scientific Research Applications

(S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the amino group can form hydrogen bonds with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 2-amino-2-(1H-imidazol-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group provides steric hindrance, influencing the compound’s interaction with other molecules and its overall stability.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-2-(1H-imidazol-2-yl)acetate

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)6(10)7-11-4-5-12-7/h4-6H,10H2,1-3H3,(H,11,12)/t6-/m0/s1

InChI Key

COBFCRMYEHHDOS-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C1=NC=CN1)N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=NC=CN1)N

Origin of Product

United States

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